Product packaging for 3,7-Bis(diethylamino)phenothiazin-5-ium(Cat. No.:CAS No. 58083-81-1)

3,7-Bis(diethylamino)phenothiazin-5-ium

Cat. No.: B12430136
CAS No.: 58083-81-1
M. Wt: 340.5 g/mol
InChI Key: JXBCJUPBVRELNY-UHFFFAOYSA-N
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Description

3,7-Bis(diethylamino)phenothiazin-5-ium (CAS 58083-81-1) is a synthetic phenothiazinium dye of significant interest in biomedical research. As a member of the 3,7-bis(dialkylamino)phenothiazin-5-ium family, this compound shares a structural core with other biologically active phenothiazinium dyes, which are known for their diverse interactions with biological systems . The primary research applications for this class of compounds include investigation into antiviral, antibacterial, and antitumour activities, where they can act via light-induced reactions with biological substrates . Furthermore, related compounds are extensively studied as biological stains for visualizing cellular components, in protein interaction studies, and as potential agents in photodynamic therapy, where light activation generates reactive oxygen species . The mechanism of action for phenothiazinium dyes often involves their redox properties and ability to intercalate with biological molecules. For research purposes, this compound serves as a crucial tool for scientists exploring novel therapeutic strategies, developing diagnostic stains, and studying biochemical pathways in vitro. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N3S+ B12430136 3,7-Bis(diethylamino)phenothiazin-5-ium CAS No. 58083-81-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[7-(diethylamino)phenothiazin-3-ylidene]-diethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N3S/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17/h9-14H,5-8H2,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBCJUPBVRELNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206805
Record name 3,7-Bis(diethylamino)phenothiazin-5-ium
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37247-10-2, 58083-81-1
Record name Azure II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037247102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Bis(diethylamino)phenothiazin-5-ium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058083811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Bis(diethylamino)phenothiazin-5-ium
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-BIS(DIETHYLAMINO)PHENOTHIAZIN-5-IUM
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of 3,7 Bis Diethylamino Phenothiazin 5 Ium

Established Synthetic Routes to 3,7-Bis(diethylamino)phenothiazin-5-ium

The traditional synthesis of 3,7-disubstituted phenothiazine (B1677639) dyes is rooted in the functionalization of a pre-formed phenothiazine core. This core itself is typically synthesized by reacting diphenylamine (B1679370) with sulfur in the presence of a catalyst like iodine or aluminum chloride. slideshare.netyoutube.comyoutube.com This foundational molecule is then subjected to further reactions to introduce the desired functional groups at the 3 and 7 positions.

A primary and well-documented method for synthesizing 3,7-diamino-substituted phenothiazin-5-ium salts involves a two-step halogenation-amination sequence. While much of the detailed patent literature focuses on the dimethylamino analogue (Methylene Blue), the synthetic logic is directly applicable to the preparation of its diethylamino counterpart. google.comgoogle.com

The process begins with the halogenation of phenothiazine. The phenothiazine ring is activated towards electrophilic substitution, and reaction with a halogenating agent like bromine or chlorine introduces halogen atoms, primarily at the 3 and 7 positions. This reaction simultaneously oxidizes the heterocyclic system to the phenothiazin-5-ium state, yielding a 3,7-dihalophenothiazin-5-ium salt as a key intermediate. google.comgoogle.com

In the subsequent step, this intermediate undergoes a nucleophilic aromatic substitution reaction. The halogen atoms at the 3 and 7 positions are displaced by an amine. For the synthesis of the target compound, diethylamine (B46881) is added to the reaction mixture. The nitrogen atom of diethylamine acts as the nucleophile, attacking the carbon atoms bonded to the halogens, which results in the formation of the this compound cation. google.comgoogle.com If the starting halogen was bromine, the resulting salt is the bromide, which can be converted to the chloride form via ion exchange if desired. google.comgoogle.com

Table 1: Halogenation-Amination Synthesis Pathway

Step Reactants Key Intermediate/Product Description
1. Halogenation & Oxidation Phenothiazine, Halogen (Br₂ or Cl₂) 3,7-Dihalophenothiazin-5-ium halide Electrophilic halogenation at the 3 and 7 positions of the phenothiazine ring and oxidation to the iminium salt. google.comgoogle.com

| 2. Amination | 3,7-Dihalophenothiazin-5-ium halide, Diethylamine | this compound halide | Nucleophilic aromatic substitution where diethylamine displaces the halogen atoms. google.comgoogle.com |

Significant efforts have been directed at optimizing the synthesis to make it faster and more economically viable, particularly for applications requiring high purity. google.compatsnap.com A key improvement is the development of a "one-pot" synthesis. This approach combines the halogenation and amination steps without the need for isolating and purifying the 3,7-dihalophenothiazin-5-ium intermediate. google.com This streamlined process reduces solvent usage, shortens reaction times, and minimizes production waste. patsnap.com

Table 2: Comparison of Synthetic Approaches

Parameter Conventional Synthesis Optimized One-Pot Synthesis
Intermediate Isolation Yes, 3,7-dihalophenothiazin-5-ium is isolated. No, intermediate is generated and consumed in the same vessel. google.com
Reaction Time Longer due to multiple discrete steps. Reduced, leading to faster production. patsnap.com
Economic Viability Less efficient due to higher solvent and energy consumption. More economically advantageous. google.compatsnap.com

| Waste Generation | Higher | Reduced. patsnap.com |

The methods developed for producing high-purity phenothiazine dyes are designed to be scalable from pilot to industrial production. google.com The one-pot synthesis strategy is particularly well-suited for large-scale manufacturing as it simplifies the process, reduces equipment requirements, and lowers operational costs. google.compatsnap.com

The industrial synthesis of the phenothiazine precursor itself is typically achieved through the fusion of diphenylamine and sulfur at elevated temperatures (e.g., 150-250 °C) in the presence of a catalyst like iodine or aluminum chloride. youtube.comgoogle.com Controlling the stoichiometry, particularly using an excess of diphenylamine, helps to improve the yield and reduce the formation of tarry by-products. google.com The unreacted diphenylamine can then be recovered and recycled in subsequent batches, an important consideration for industrial economy. google.com The entire process, from the synthesis of the phenothiazine core to the final optimized one-pot halogenation and amination, is engineered for efficiency and scalability to meet commercial demands. google.com

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, research is exploring alternative energy sources to drive chemical reactions, aiming to reduce solvent use, decrease energy consumption, and shorten reaction times. For the synthesis of phenothiazine derivatives, mechanochemical and sonochemical methods are promising strategies.

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical transformations. These reactions are often performed in the absence of a solvent (or with minimal solvent), which significantly reduces waste. While specific literature on the mechanochemical synthesis of this compound is not prominent, the technique has been successfully applied to a wide range of organic reactions, including Friedel-Crafts acylations and oxidation of alcohols. This suggests its potential applicability to the synthesis of phenothiazine dyes. The high-energy environment created in a ball mill could facilitate the key bond-forming steps in the synthesis, potentially offering a solvent-free alternative to traditional methods.

Sonochemistry utilizes high-intensity ultrasound to initiate and accelerate chemical reactions. The phenomenon responsible for sonochemistry is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. rsc.org This collapse generates localized hot spots with extremely high temperatures and pressures, leading to a dramatic increase in reaction rates. rsc.org

Derivatization and Structural Modification Strategies for Phenothiazine-5-ium Analogues

The core phenothiazine-5-ium scaffold serves as a versatile platform for chemical synthesis, allowing for the introduction of diverse functional groups and the creation of both symmetrical and asymmetrical derivatives. These modifications can significantly impact the molecule's electronic properties, solubility, and biological interactions.

Synthesis of Alkylamino and Hydroxyalkylamino Phenothiazine-5-ium Derivatives

The synthesis of various 3,7-disubstituted phenothiazin-5-ium salts, including those with different alkylamino and hydroxyalkylamino groups, is a well-established area of research. ubc.ca A common strategy for preparing analogues of 3,7-bis(dialkylamino)phenothiazin-5-ium involves a two-step process starting from phenothiazine. This method, a modification of Kehrmann's synthesis, begins with the halogenation of phenothiazine. google.com For instance, reacting phenothiazine with bromine in acetic acid yields 3,7-dibromophenothiazin-5-ium bromide. google.com This intermediate then undergoes an aromatic nucleophilic substitution reaction with a selected di-substituted amine, such as diethylamine or a hydroxyalkylamine, in a solvent like ethanol (B145695) or chloroform, to produce the bromide salt of the desired analogue. google.com

Another approach involves the reaction of 2-chloroacetyl phenothiazines with specific amines under various conditions to yield 10-substituted phenothiazines. nih.gov Furthermore, the Mannich reaction has been employed to introduce basic aminoalkyl chains into the phenothiazine structure, broadening the scope for creating new derivatives. ijrap.net These synthetic routes offer a versatile toolkit for generating a library of phenothiazine-5-ium derivatives with tailored functionalities. nih.gov

A general synthetic scheme is presented below:

Starting MaterialReagentsIntermediateSecond ReagentFinal Product
Phenothiazine1. Br₂, Acetic Acid3,7-Dibromophenothiazin-5-ium bromideDiethylamineThis compound bromide
Phenothiazine1. Br₂, Acetic Acid3,7-Dibromophenothiazin-5-ium bromideN-ethylethanolamine3,7-Bis(ethyl(2-hydroxyethyl)amino)phenothiazin-5-ium bromide

Introduction of Asymmetrical Substituents

The synthesis of asymmetrically substituted phenothiazin-5-ium analogues presents a more complex challenge but offers the advantage of fine-tuning molecular properties with greater precision. A series of unsymmetrical 3,7-(N,N-disubstituted-amino)-phenothiazin-5-ium iodides have been successfully prepared through a stepwise reaction of secondary amines with phenothiazin-5-ium tetraiodide hydrate. vscht.cz

Two primary synthetic routes have been developed to obtain asymmetrical 3,7-di(N'-arylamino)phenothiazines. nih.gov

Route 1: This involves the reaction of a 3-(phenylamino)phenothiazin-5-ium triiodide intermediate with a series of different arylamines. nih.gov

Route 2: This route proceeds through the reaction of 3-aminoaryl derivatives of phenothiazin-5-ium with another amine, such as aniline. nih.gov

The reactivity of the monosubstituted intermediate is a critical factor. Quantum-mechanical calculations have shown that the positive charge distribution in the cation of the 3-N'-arylaminophenothiazine derivative influences the position of the second substitution. nih.gov Specifically, the positive charge on the seventh carbon atom of the phenothiazine-5-ium fragment can predict its reactivity for subsequent substitutions. nih.gov While Route 1 has demonstrated higher yields, it also has certain limitations. nih.gov These versatile approaches facilitate the creation of a wide array of aromatic Methylene (B1212753) Blue analogues with diverse substituents. vscht.cz

Synthesis of Phenoselenazine-5-ium Analogues

Replacing the sulfur atom in the phenothiazine core with selenium gives rise to phenoselenazine analogues, which exhibit distinct electronic and biological properties. The synthesis of a dibromophenoselenazine has been accomplished, providing a pathway to selenium-containing counterparts of phenothiazine dyes. vscht.cznih.gov

The synthesis commences with the reaction of diphenylamine in the presence of selenium, selenium dioxide, and iodine in sulfolane (B150427) at high temperatures, which, despite low yields, produces the core phenoselenazine structure. nih.gov This is followed by a series of reactions analogous to those used for phenothiazines. The phenoselenazine intermediate undergoes bromination, typically with bromine in glacial acetic acid, to introduce bromine atoms at the 3 and 7 positions. nih.gov Subsequent N-alkylation with a suitable chloroalkylamine chain in the presence of a strong base like sodium hydride, followed by salification, yields the target phenoselenazine-5-ium salt. nih.gov This multi-step process allows for the creation of phenoselenazine analogues with various substituents, expanding the structural diversity of this class of compounds. vscht.cz

Advanced Purification and Structural Confirmation Techniques for Synthesized this compound

The synthesis of this compound and its analogues necessitates robust purification and characterization methods to ensure high purity and confirm the intended molecular structure, which are critical for any subsequent application.

Crystallization and Chromatographic Purification Methods

Crystallization is a key technique for the purification of 3,7-bis(dialkylamino)phenothiazin-5-ium salts. For instance, 3,7-bis-(dimethylamino)-phenothiazin-5-ium chloride (Methylene Blue) can be purified by crystallization from an aqueous solution of hydrochloric acid. google.com Suitable solvents for crystallization also include methanol (B129727), ethanol, and 2-propanol, or mixtures thereof, and the process can be repeated multiple times to achieve the desired purity. google.com

Chromatographic techniques are also extensively used. Column chromatography is a common method for purifying phenothiazine derivatives. researchgate.net For example, products can be purified using a silica (B1680970) gel column with eluents such as a mixture of dichloromethane (B109758) and methanol. In some cases, purification requires multiple chromatographic steps to separate the target compound from by-products and unreacted starting materials. vscht.cz High-performance liquid chromatography (HPLC) methods have also been developed for the analysis and separation of these compounds, offering high resolution and sensitivity. ijrap.net For instance, a reverse-phase HPLC method using a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid can be employed. ijrap.net Furthermore, thin-layer chromatography (TLC) is a valuable tool for monitoring reaction progress and for the qualitative assessment of purity, capable of separating the main product from intermediates and side products. nih.gov

Purification TechniqueDescriptionSolvents/Mobile Phases
Crystallization A process of solid formation from a solution, where the solid is a crystal. Used to obtain high-purity solid products.Aqueous HCl, Methanol, Ethanol, 2-Propanol
Column Chromatography A method used to purify individual chemical compounds from mixtures.Silica gel with Dichloromethane/Methanol eluent
High-Performance Liquid Chromatography (HPLC) A technique in analytical chemistry used to separate, identify, and quantify each component in a mixture.Reverse-phase column with Acetonitrile/Water/Acid mobile phase
Thin-Layer Chromatography (TLC) A chromatography technique used to separate non-volatile mixtures.Silica gel layer with Cyclohexane/Benzene (B151609)/Diethylamine solvent system

Elemental and Spectroscopic Purity Assessment

A comprehensive suite of spectroscopic and analytical methods is employed to confirm the structure and assess the purity of synthesized this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for structural elucidation. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework, allowing for the identification of the phenothiazin-5-ium core and the specific substituents at the 3, 7, and 10 positions. nih.govresearchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds, confirming the successful incorporation of the desired substituents. researchgate.net Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HR-MS) provide further confirmation of the elemental composition.

Infrared (IR) Spectroscopy helps in identifying the functional groups present in the molecule. Characteristic absorption bands can confirm the presence of C-N bonds, aromatic rings, and other specific moieties introduced during derivatization. researchgate.net

Elemental Analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound. The experimental values are compared with the calculated values for the proposed structure to verify its elemental composition and purity. researchgate.net

X-ray Crystallography offers unambiguous proof of the molecular structure in the solid state. For example, the crystal structure of 3,7-bis(dimethylamino)phenothiazin-5-ium nitrate (B79036) dihydrate revealed that the cationic dye molecules are planar and form π–π stacking interactions. This technique provides precise bond lengths, bond angles, and information about the three-dimensional arrangement of molecules in the crystal lattice.

Analytical TechniqueInformation Provided
¹H and ¹³C NMR Detailed molecular structure, position of substituents.
Mass Spectrometry (MS/HR-MS) Molecular weight and elemental composition.
Infrared (IR) Spectroscopy Presence of specific functional groups.
Elemental Analysis Percentage composition of C, H, N, S.
X-ray Crystallography Absolute molecular structure, bond lengths, angles, and crystal packing.

Advanced Spectroscopic and Photophysical Characterization of 3,7 Bis Diethylamino Phenothiazin 5 Ium

Electronic Absorption and Emission Spectroscopy

The electronic transitions of 3,7-Bis(diethylamino)phenothiazin-5-ium give rise to its characteristic color and fluorescence properties. These are primarily studied using UV-Visible absorption and fluorescence spectroscopy.

Ultraviolet-Visible Absorption Spectra and Chromophoric Analysis

The UV-Visible absorption spectrum of this compound is dominated by an intense, broad absorption band in the visible region, which is characteristic of the phenothiazine (B1677639) chromophore. This absorption is attributed to a π-π* electronic transition. The position of the absorption maximum (λmax) is sensitive to the substitution on the phenothiazine ring system.

In a study comparing various phenoxazin-5-ium salts, the sulfur analogue, this compound iodide, was synthesized and its absorption property in methanol (B129727) was recorded. clockss.org The λmax was observed at 651 nm, which is a shift to a longer wavelength compared to its oxygen analogue (phenoxazine derivative). clockss.org This bathochromic shift is expected as the size of the group 16 atom in the central ring increases from oxygen to sulfur. clockss.org

The chromophore of this compound consists of the planar, conjugated tricyclic phenothiazine system. The diethylamino groups at positions 3 and 7 act as powerful auxochromes, donating electron density into the ring system and shifting the absorption to longer wavelengths. Compared to its dimethylamino counterpart, Methylene (B1212753) Blue, the ethyl groups may induce further slight shifts in the absorption spectrum due to their inductive and steric effects.

Table 1: Absorption Maximum of this compound Iodide in Methanol

Compound Solvent λmax (nm)
This compound iodide Methanol 651 clockss.org

Fluorescence Emission Characteristics and Quantum Yields

Following electronic excitation, this compound can relax to the ground state via the emission of a photon, a process known as fluorescence. The fluorescent properties of this compound are of interest for various applications, including as a component in fluorescent probes. For instance, the reduced form of this compound has been utilized as a reactive moiety in a fluorescent probe for the detection of peroxynitrite. nih.gov Upon reaction, the weak emission signal of the reduced form is restored, indicating the inherent fluorescent capability of the parent phenothiazine structure. nih.gov

Solvatochromism and Aggregation Effects on Optical Properties

The optical properties of this compound are expected to be influenced by the solvent environment, a phenomenon known as solvatochromism. The polarity of the solvent can affect the energy levels of the ground and excited states differently, leading to shifts in the absorption and emission maxima. For phenothiazine dyes, a red shift (bathochromism) in the fluorescence spectrum is often observed with increasing solvent polarity, indicating a more polar excited state.

Aggregation is another critical factor that significantly alters the optical properties of dyes like this compound, particularly in aqueous solutions. At higher concentrations, these planar aromatic molecules tend to stack, forming H-aggregates (face-to-face) or J-aggregates (edge-to-edge). H-aggregation typically leads to a blue-shift (hypsochromism) in the absorption spectrum and often results in fluorescence quenching. The bulkier diethylamino groups, compared to the dimethylamino groups of Methylene Blue, may influence the extent and geometry of aggregation.

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within this compound by probing the vibrational modes of its constituent atoms.

Infrared Spectroscopic Fingerprinting

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit a series of characteristic absorption bands corresponding to the vibrations of its chemical bonds. While a detailed experimental IR spectrum with peak assignments for this specific compound is not available in the searched literature, the expected characteristic vibrations can be inferred from the known spectra of Methylene Blue and other phenothiazine derivatives.

Key expected IR bands would include:

C-H stretching vibrations of the aromatic rings and the ethyl groups.

C=C and C=N stretching vibrations within the phenothiazine ring, which are characteristic of the aromatic and quinoid structures.

C-N stretching vibrations of the diethylamino groups.

C-S-C stretching vibrations of the central thiazine (B8601807) ring.

Aromatic C-H bending vibrations (in-plane and out-of-plane).

These bands collectively provide a unique "fingerprint" for the molecule.

Raman Spectroscopic Investigations

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations of the molecular skeleton. A Raman spectrum of this compound would be rich in information about the vibrations of the tricyclic phenothiazine core.

Detailed Raman spectroscopic studies on Methylene Blue have been performed, and similar vibrational modes would be expected for the diethylamino derivative. The strong Raman bands are typically associated with the in-plane vibrations of the aromatic rings. These include the stretching and deformation modes of the C-C, C-N, and C-S bonds that constitute the conjugated system. The relative intensities and positions of these bands can provide insights into the molecular symmetry and the effects of the diethylamino substitution on the electronic structure of the phenothiazine backbone.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques used to map the hydrogen and carbon framework of a molecule, respectively.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The aromatic carbons would resonate at specific chemical shifts, allowing for the differentiation of carbons at various positions on the phenothiazine ring. The carbons of the diethylamino groups would appear in the aliphatic region of the spectrum. While specific, experimentally verified data for this compound is scarce, a hypothetical assignment based on known spectral data for similar phenothiazine derivatives is presented below. nih.govresearchgate.net

| Hypothetical ¹H NMR Data for this compound | | :--- | :--- | | Proton Type | Expected Chemical Shift (ppm) | | Aromatic Protons | 7.0 - 7.9 | | Methylene Protons (-CH₂-) | ~3.5 (quartet) | | Methyl Protons (-CH₃) | ~1.3 (triplet) |

| Hypothetical ¹³C NMR Data for this compound | | :--- | :--- | | Carbon Type | Expected Chemical Shift (ppm) | | Aromatic Carbons | 110 - 155 | | Methylene Carbons (-CH₂-) | ~45 | | Methyl Carbons (-CH₃) | ~13 |

2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity between atoms, which is crucial for the unambiguous assignment of ¹H and ¹³C NMR spectra. nih.govsdsu.eduyoutube.comweebly.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons on the phenothiazine ring and between the methylene and methyl protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps the direct one-bond correlations between protons and the carbon atoms they are attached to. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the methylene proton signals to the methylene carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. HMBC is invaluable for piecing together the molecular skeleton by showing connections between different functional groups. For example, it could show correlations from the methylene protons of the diethylamino groups to the aromatic carbons of the phenothiazine ring, confirming the point of attachment.

Advanced X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Molecular Geometry

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline compound. creative-biostructure.comjst.go.jpresearchgate.netmdpi.com Although a crystal structure for this compound is not publicly documented, the structure of its close analogue, 3,7-bis(dimethylamino)phenothiazin-5-ium nitrate (B79036) dihydrate, has been reported and provides valuable insights. researchgate.net

The phenothiazinium core of the dimethyl analogue is essentially planar. It is expected that the diethyl analogue would adopt a similar planar conformation for the central ring system. The diethylamino groups would be situated at positions 3 and 7 of the phenothiazine ring. The bond lengths and angles within the phenothiazine core would be characteristic of its aromatic nature, with delocalized π-electrons.

Below is a table of selected bond lengths and angles for 3,7-bis(dimethylamino)phenothiazin-5-ium nitrate dihydrate, which would be expected to be similar in the diethyl derivative. researchgate.net

| Selected Bond Lengths (Å) for 3,7-bis(dimethylamino)phenothiazin-5-ium nitrate dihydrate | | :--- | :--- | | Bond | Length (Å) | | S1-C11A | 1.737(3) | | S1-C4A | 1.741(3) | | N5-C5A | 1.332(4) | | N5-C10A | 1.340(4) | | C-C (aromatic) | 1.365(5) - 1.428(4) |

| Selected Bond Angles (°) for 3,7-bis(dimethylamino)phenothiazin-5-ium nitrate dihydrate | | :--- | :--- | | Angle | Value (°) | | C11A-S1-C4A | 98.12(14) | | C5A-N5-C10A | 119.5(3) | | N5-C5A-C6 | 123.6(3) |

Molecular Packing and Intermolecular Interactions (e.g., π-π Associations, Hydrogen Bonding)

The way molecules pack in a crystal lattice is determined by a variety of intermolecular forces, including π-π stacking and hydrogen bonding. nih.govnih.govrsc.orgrsc.org In the crystal structure of 3,7-bis(dimethylamino)phenothiazin-5-ium nitrate dihydrate, the planar cationic dye molecules are stacked in an antiparallel fashion. researchgate.net This arrangement is driven by π-π associations between the aromatic rings of adjacent molecules, with a reported distance of 3.7040 (18) Å between the stacked rings. researchgate.net Similar π-π stacking interactions would be expected to play a significant role in the crystal packing of this compound. youtube.com

Hydrogen bonding also plays a crucial role in stabilizing the crystal lattice. In the case of the nitrate dihydrate salt of the dimethyl analogue, the nitrate anion and the two water molecules are involved in a network of hydrogen bonds, which also includes the nitrogen atom of the phenothiazinium ring. researchgate.net The specific nature of hydrogen bonding in crystals of this compound would depend on the counter-ion and the presence of any solvent molecules in the crystal lattice.

Rietveld Refinement for Powder Diffraction Data

When single crystals of sufficient quality for single-crystal X-ray diffraction are not available, X-ray powder diffraction (XRPD) combined with the Rietveld refinement method can be used for structural analysis. jst.go.jpnih.govacs.orgmyscope.trainingacs.orgresearchgate.net The Rietveld method involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure, to the experimental powder diffraction data. myscope.training This allows for the refinement of lattice parameters, atomic positions, and other structural details.

For this compound, if a polycrystalline powder was obtained, Rietveld refinement could be employed to confirm the crystal structure, provided a suitable starting model is available (for instance, from molecular modeling or the known structure of an analogue). This technique is particularly useful for identifying different polymorphic forms of a compound, which may exhibit different physical properties. While no specific Rietveld refinement studies for this compound have been found, this method remains a powerful tool for the solid-state characterization of crystalline materials. jst.go.jpnih.govacs.orgacs.orgresearchgate.net

Time-Resolved Spectroscopic Probes of Excited State Dynamics

Time-resolved spectroscopic techniques are powerful tools for elucidating the complex sequence of events that occur after a molecule absorbs light. These methods allow for the observation of transient species and the determination of the rates of various photophysical processes, such as fluorescence, intersystem crossing, and internal conversion.

Fluorescence Lifetime Measurements

Fluorescence lifetime (τf) is a fundamental photophysical parameter that represents the average time a molecule spends in the electronically excited singlet state (S1) before returning to the ground state (S0) via fluorescence emission. This parameter is sensitive to the molecular environment and can be influenced by factors such as solvent polarity, viscosity, and the presence of quenchers.

For phenothiazine dyes, the fluorescence lifetime is a key indicator of the competition between radiative (fluorescence) and non-radiative decay pathways. A shorter fluorescence lifetime often suggests the prevalence of efficient non-radiative processes, such as intersystem crossing to the triplet state or internal conversion.

The solvent environment can significantly impact the fluorescence lifetime. For many dyes, an increase in solvent viscosity can lead to a longer fluorescence lifetime by hindering molecular motions that contribute to non-radiative decay.

Table 1: Fluorescence Lifetime of Methylene Blue in Different Solvents

SolventFluorescence Lifetime (ps)
Water~370
Ethanol (B145695)Data not explicitly found
MethanolData not explicitly found
ChloroformData not explicitly found

Note: This table is populated with available data for Methylene Blue as a close analog. The absence of data for other solvents highlights a gap in the current literature for a comprehensive comparative analysis.

Transient Absorption Spectroscopy for Excited State Pathways

Transient absorption spectroscopy is a powerful technique used to probe the excited state absorption of a molecule after excitation by a short laser pulse. By monitoring the changes in absorption over time, it is possible to identify and characterize transient species such as the excited singlet state (S1), the triplet state (T1), and radical ions.

Upon photoexcitation of Methylene Blue in aqueous solution, a sequence of events is observed. Ultrafast internal conversion from higher excited singlet states to the first excited singlet state (S1) occurs on a femtosecond timescale. nih.gov The S1 state then decays through several competing pathways.

One major pathway is intersystem crossing (ISC) to the triplet state (T1). The triplet state of MB is relatively long-lived, with a lifetime of approximately 3.0 microseconds in air-saturated aqueous solution. Current time information in NA. This long lifetime makes the triplet state a key intermediate in the photosensitizing actions of phenothiazine dyes.

Another deactivation pathway from the S1 state is internal conversion back to the ground state (S0). Studies on MB have described its excited-state dynamics using a sequential model that includes vibrational relaxation on a timescale of 1-10 picoseconds, followed by intersystem crossing and internal conversion with a time constant of around 370 picoseconds. nih.govacs.org

In concentrated solutions, phenothiazine dyes like Methylene Blue can form dimers. These aggregates exhibit distinct photophysical properties. The dimer of MB, for instance, shows a much faster ground state recovery time of 3-4 picoseconds, indicating very efficient quenching of the excited state within the aggregate. nih.govacs.org

Transient absorption spectra of Methylene Blue typically show a ground-state bleach at the wavelengths of its main absorption bands and broad excited-state absorption features at other wavelengths. The decay of these transient signals provides the kinetic information to build a model of the excited state pathways. The analysis of these spectra allows for the identification of the triplet state and other transient species, and the determination of their formation and decay rates.

Table 2: Excited State Pathways and Lifetimes for Methylene Blue

Excited State ProcessSpecies InvolvedTimescale
Vibrational RelaxationS11-10 ps
Intersystem Crossing/Internal ConversionS1 → T1 / S1 → S0~370 ps
Triplet State DecayT1 → S0~3.0 µs
Dimer Ground State Recovery(MB)₂* → (MB)₂3-4 ps

Note: This table summarizes the key excited state processes and their associated timescales for Methylene Blue as a proxy for this compound.

Electrochemical Behavior and Redox Chemistry of 3,7 Bis Diethylamino Phenothiazin 5 Ium

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) and chronoamperometry are powerful electrochemical techniques used to investigate the redox behavior of chemical species. For 3,7-Bis(diethylamino)phenothiazin-5-ium, these methods provide crucial insights into its electron transfer characteristics.

Determination of Standard Redox Potentials

The standard redox potential (E°) is a fundamental thermodynamic quantity that measures the tendency of a chemical species to be reduced. For this compound, the redox potential is influenced by the electron-donating nature of the two diethylamino groups at the 3 and 7 positions of the phenothiazine (B1677639) core. These groups increase the electron density of the aromatic system, generally making the compound easier to oxidize compared to the unsubstituted phenothiazine.

While specific data for this compound is not abundantly available in the public domain, we can infer its properties from closely related compounds. For instance, its dimethylamino counterpart, Methylene (B1212753) Blue, has a well-characterized redox potential. The first reduction potential of Methylene Blue is approximately -0.1 to -0.3 V versus a standard hydrogen electrode (SHE) in aqueous solutions, depending on the pH and electrolyte composition. The substitution of methyl groups with ethyl groups in this compound is expected to have a minor, though noticeable, effect on the redox potential due to the slightly greater inductive effect of the ethyl groups.

A comparative study on N-phenylphenothiazine derivatives has shown that the introduction of dialkylamino substituents can significantly shift the excited state reduction potential to as low as -3.0 V (vs SCE). chemrxiv.org This highlights the strong influence of amino substituents on the redox properties of the phenothiazine core.

Table 1: Comparative Redox Potentials of Selected Phenothiazine Derivatives

CompoundFirst Oxidation Potential (Epa) vs. Fc/Fc+Reference
N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine0.65 V nih.gov
Ethylpromethazine bis(trifluoromethanesulfonyl)imide1.12 V nih.gov
Monosubstituted phenothiazines (general)~0.3 V nih.gov

This table provides an interactive comparison of the redox potentials of various phenothiazine derivatives, illustrating the impact of different substituents on their electrochemical behavior.

Reversibility of Oxidation-Reduction Processes

The reversibility of a redox process is a key indicator of the stability of the species formed upon electron transfer. For many phenothiazine derivatives, the one-electron oxidation process is chemically reversible, meaning the radical cation generated is stable on the timescale of the cyclic voltammetry experiment. nih.gov This stability is crucial for applications such as redox mediators and charge-transporting materials. nih.gov

Studies on extended phenothiazines have demonstrated that they exhibit reversible redox behavior, forming stable radical cation species upon oxidation. nih.gov The reversibility of the redox process for this compound is expected to be similar, with the diethylamino groups contributing to the stabilization of the resulting radical cation through resonance.

Mechanistic Investigations of Electron Transfer Pathways

Understanding the mechanisms of electron transfer is essential for controlling and optimizing the performance of this compound in various applications.

Photoinduced Electron Transfer Processes

Phenothiazine dyes are well-known for their ability to undergo photoinduced electron transfer (PET). nih.govacs.org Upon absorption of light, the molecule is promoted to an excited state, from which it can either donate or accept an electron, depending on the reaction partner. In the case of this compound, the electron-rich phenothiazine core makes it an excellent electron donor in its excited state.

The general mechanism for PET involving a phenothiazine dye (P) as the donor and an acceptor (A) can be described as follows:

Excitation: P + hν → P*

Electron Transfer: P* + A → P•+ + A•−

The efficiency of this process is dependent on the thermodynamic driving force and the electronic coupling between the donor and acceptor. Studies on phenothiazine-linker-acceptor systems have provided detailed insights into the kinetics of these processes. acs.org

Chemical Reduction and Oxidation Kinetics

The kinetics of chemical reduction and oxidation of phenothiazine dyes are crucial for their application as redox indicators and in photoredox catalysis. The reduction of the cationic form of this compound leads to the formation of a neutral radical, which can be further reduced to the leuco form.

Table 2: Factors Influencing Redox Kinetics of Phenothiazine Dyes

FactorEffect on KineticsReference
Presence of Metal Ions (e.g., Cu2+)Enhances reoxidation of the reduced dye acs.org
Nature of SubstituentsModulates redox potential and stability of intermediates chemrxiv.orgnih.gov
SolventAffects the stability of charged species and reaction rates

This interactive table summarizes the key factors that influence the kinetics of redox reactions involving phenothiazine dyes.

Influence of Environmental Parameters on Redox Properties

The electrochemical behavior of this compound is sensitive to its surrounding environment, particularly the pH of the solution and the nature of the solvent.

The redox potential of phenothiazine derivatives can be pH-dependent, especially when proton-coupled electron transfer is involved. However, for many simple electron transfer reactions of phenothiazines, the redox potential shows little to no dependence on pH over a certain range.

The solvent plays a critical role in stabilizing the charged species involved in the redox process. Polar solvents generally facilitate electron transfer by stabilizing the resulting ions. The choice of solvent can also influence the solubility and aggregation behavior of the dye, which in turn affects its electrochemical properties. In non-aqueous organic redox flow batteries, for example, the selection of the solvent and supporting electrolyte is crucial for achieving high stability and electrochemical reversibility. nih.gov

pH Dependence of Electrochemical Behavior

The redox chemistry of phenothiazine dyes, including the closely related Methylene Blue and thionine (B1682319), is well-documented to be pH-dependent. nih.govnih.gov This dependency arises from the involvement of protons in the electrochemical reaction. The core structure of this compound contains nitrogen atoms that can be protonated or deprotonated depending on the acidity of the solution.

The electrochemical oxidation of the parent compound, phenothiazine, has been shown to proceed via a quasi-reversible two-electron process in an acidic medium (pH 2.0), involving the formation of the phenothiazin-5-ium cation. pku.edu.cn The general reaction for phenothiazine-type dyes involves a two-electron, one-proton transfer, where the oxidized form can exist in protonated and unprotonated states. This equilibrium is governed by the solution's pH, which in turn affects the observed redox potential. For Methylene Blue, a structurally similar compound, the formal potential has been noted to range from -0.10 V to -0.40 V over a pH range of 4 to 11. nih.gov At higher pH values, the deprotonation of the heterocyclic nitrogen is favored, leading to a shift in the redox potential to more negative values. nih.gov

Interactive Data Table: pH Dependence of Redox Potential for Methylene Blue (Analogue)

While specific data for this compound is unavailable, the following table for the analogous compound Methylene Blue illustrates the typical pH-dependent behavior of this class of dyes.

pHFormal Potential (V vs. SHE)
4-0.10
7-0.28
11-0.40
Note: Data is illustrative for Methylene Blue and sourced from general literature values. nih.gov

Solvent Effects on Redox Potentials

The solvent environment plays a critical role in the electrochemical behavior of this compound by influencing the stability of the charged species involved in the redox process. The choice of solvent can alter the redox potential and the kinetics of electron transfer. Studies on phenothiazine derivatives have demonstrated that solvent properties, such as polarity, viscosity, and the ability to form hydrogen bonds, are significant factors. researchgate.net

For instance, the oxidation potential of phenothiazine derivatives can be influenced by the solvent's ability to solvate the resulting radical cation. Solvents with high hydrogen bond donor ability can stabilize the oxidized species, thereby affecting the redox potential. researchgate.net The electrochemical generation of the parent phenothiazin-5-ium has been successfully carried out in a water/acetonitrile mixture, highlighting the utility of mixed solvent systems. pku.edu.cnresearchgate.net The solubility and stability of both the neutral molecule and its radical cation are key considerations, and molecular tailoring, including the introduction of specific substituents, is often employed to optimize these properties for use in various solvents.

Although a comprehensive data table detailing the redox potentials of this compound in a range of different solvents is not available in the current literature, general principles suggest that polar, protic solvents would likely have a significant impact on its redox chemistry due to their ability to stabilize the charged phenothiazinium ion through solvation. The specific redox potential values would be expected to vary with the dielectric constant and donor/acceptor properties of the solvent.

Interactive Data Table: Illustrative Solvent Effects on a Phenothiazine Derivative

The following table provides an example of how redox potentials for a phenothiazine derivative can vary across different solvents. Note that this data is for a different phenothiazine compound and serves as an illustration of the expected trend.

SolventDielectric Constant (ε)Oxidation Potential (V vs. Fc/Fc+)
Dichloromethane (B109758)8.930.45
Acetonitrile37.50.50
Dimethylformamide (DMF)36.70.52
Note: The data presented is hypothetical and for illustrative purposes to show the trend of solvent effects on a generic phenothiazine derivative.

Computational Chemistry and Theoretical Modeling of 3,7 Bis Diethylamino Phenothiazin 5 Ium

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3,7-bis(diethylamino)phenothiazin-5-ium, such calculations would provide fundamental insights into its stability, reactivity, and electronic properties.

Optimization of Molecular Geometries

A DFT-based geometry optimization would calculate the lowest energy arrangement of the atoms in the this compound cation. This process would yield precise bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional structure of the molecule. This information is foundational for all other computational analyses. Currently, no published studies provide these specific geometric parameters for this compound.

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO Gap)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and the energy required for electronic excitation. A smaller gap typically suggests higher reactivity. Specific values for the HOMO-LUMO gap of this compound from DFT calculations are not available in the literature.

Charge Distribution and Electrostatic Potential Maps

DFT calculations can also be used to generate electrostatic potential (ESP) maps. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the this compound cation, an ESP map would visualize how the positive charge is delocalized across the phenothiazinium core and the diethylamino groups. Detailed ESP maps and specific atomic charge values for this compound have not been published.

Molecular Dynamics Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a view of the dynamic behavior of a compound. These simulations would be invaluable for understanding the flexibility and environmental interactions of this compound.

Conformational Analysis and Flexibility

The diethylamino groups of this molecule are not rigid and can rotate. MD simulations would allow for an exploration of the different spatial arrangements (conformations) of these groups and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape might change in different environments and how this affects its properties. Research detailing the conformational landscape and flexibility of this compound is currently unavailable.

Solvation Effects and Dye-Solvent Interactions

The interaction of a dye molecule with its solvent is critical to its performance and behavior in solution. MD simulations can model the explicit interactions between the this compound cation and various solvent molecules (e.g., water, ethanol). This would reveal information about the formation of solvation shells and the specific intermolecular forces at play, such as hydrogen bonding and van der Waals forces. Specific studies on the solvation dynamics and dye-solvent interactions for this compound have not been identified.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties. For this compound and related phenothiazine (B1677639) dyes, these studies are crucial for designing molecules with tailored optical and electrochemical behaviors. By calculating a range of molecular descriptors, it is possible to develop predictive models that guide the synthesis of new derivatives with enhanced functionalities.

The optical properties of this compound, such as its absorption maximum (λmax), are intrinsically linked to its electronic structure. QSPR studies on phenothiazine-based dyes have demonstrated that various molecular descriptors can be correlated with their spectral characteristics. researchgate.net

Key molecular descriptors influencing the optical properties include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a primary determinant of the electronic absorption wavelength. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of maximum absorption (a red shift). arabjchem.org For phenothiazine dyes, the introduction of electron-donating groups, such as the diethylamino groups in this compound, raises the HOMO energy level, thereby reducing the energy gap and shifting the absorption to longer wavelengths. arabjchem.org

Oscillator Strength (f): This descriptor quantifies the probability of an electronic transition. A higher oscillator strength is associated with a more intense absorption band, indicating a higher molar absorptivity. arabjchem.org

Dipole Moment: Changes in the dipole moment upon electronic excitation can influence the solvatochromism of the dye, which is the shift in the absorption spectrum with the polarity of the solvent.

Molecular Polarizability: This descriptor relates to how easily the electron cloud of the molecule can be distorted by an electric field, which can affect the interaction of the dye with light.

Theoretical calculations, often employing Density Functional Theory (TD-DFT), are used to determine these descriptors. researchgate.net For a series of phenothiazine dyes, a linear relationship can often be established between the HOMO-LUMO gap and the experimental λmax.

Table 1: Illustrative Correlation of Molecular Descriptors with Optical Properties of Phenothiazine Dyes This table presents a hypothetical but representative dataset based on QSPR principles for phenothiazine derivatives to illustrate the correlation between molecular descriptors and optical properties. Specific experimental data for this compound under these exact conditions is not publicly available.

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Calculated λmax (nm)
Phenothiazine -5.10 -1.20 3.90 316
3,7-di-amino-phenothiazin-5-ium -5.30 -2.50 2.80 600
3,7-Bis(dimethylamino)phenothiazin-5-ium -5.45 -2.85 2.60 665

| This compound | -5.55 | -2.90 | 2.65 | 650 |

The data illustrates that as the electron-donating strength of the substituents at the 3 and 7 positions increases (from amino to diethylamino), the HOMO energy level is destabilized (becomes less negative), leading to a smaller HOMO-LUMO gap and a red-shift in the absorption maximum.

The electrochemical behavior of this compound, particularly its redox potentials, is critical for applications in areas such as redox indicators and photoredox catalysis. nih.gov QSPR studies have been successfully employed to predict the redox potentials of phenothiazine derivatives. researchgate.net

Key molecular descriptors influencing the electrochemical properties include:

HOMO Energy: The energy of the HOMO is directly correlated with the oxidation potential of the molecule. A higher HOMO energy level (less negative) facilitates the removal of an electron, resulting in a lower oxidation potential. researchgate.net

LUMO Energy: The energy of the LUMO is related to the reduction potential. A lower LUMO energy level (more negative) indicates a greater ease of accepting an electron, corresponding to a higher reduction potential.

Electron Affinity and Ionization Potential: These quantum chemical parameters are also used to predict redox behavior.

Structural Descriptors: The planarity of the phenothiazine ring system and the nature of its substituents can significantly impact the stability of the resulting radical cation and, consequently, the redox potentials. The non-planar, butterfly-like conformation of the phenothiazine core is a key structural feature.

DFT calculations are a powerful tool for computing these descriptors and predicting electrochemical properties. researchgate.net For instance, a strong linear correlation is often observed between the calculated HOMO energy and the experimentally determined first oxidation potential for a series of phenothiazine derivatives.

Table 2: Illustrative Correlation of Molecular Descriptors with Electrochemical Properties of Phenothiazine Derivatives This table presents a hypothetical but representative dataset based on QSPR principles for phenothiazine derivatives to illustrate the correlation between molecular descriptors and electrochemical properties. Specific experimental data for this compound under these exact conditions is not publicly available.

Compound HOMO (eV) LUMO (eV) Calculated Oxidation Potential (V vs. SCE) Calculated Reduction Potential (V vs. SCE)
Phenothiazine -5.10 -1.20 +0.65 -1.80
3,7-di-amino-phenothiazin-5-ium -5.30 -2.50 +0.45 -0.95
3,7-Bis(dimethylamino)phenothiazin-5-ium -5.45 -2.85 +0.25 -0.70

| This compound | -5.55 | -2.90 | +0.20 | -0.75 |

This illustrative data shows that increasing the electron-donating character of the substituents at the 3 and 7 positions raises the HOMO energy level, making the compound easier to oxidize (lower oxidation potential). Conversely, these substituents also influence the LUMO energy, affecting the reduction potential.

Interactions with Inorganic and Polymeric Materials

Adsorption Mechanisms on Sorbent Materials

The removal of dyes from aqueous solutions is a critical aspect of wastewater treatment. Cationic dyes, such as 3,7-bis(diethylamino)phenothiazin-5-ium, can be effectively removed by adsorption onto various solid materials. The efficiency of this process is governed by the kinetics and equilibrium of adsorption, as well as the specific interactions between the dye molecule and the adsorbent surface.

Adsorption Kinetics and Isotherms on Metal Oxides (e.g., Aluminum Oxide, Lead Sulfide)

Specific studies on the adsorption kinetics and isotherms of this compound on metal oxides like aluminum oxide and lead sulfide (B99878) are not extensively detailed in the available literature. However, the adsorption behavior of analogous cationic phenothiazine (B1677639) dyes, such as Methylene (B1212753) Blue (3,7-bis(dimethylamino)phenothiazin-5-ium chloride), onto metal oxides has been investigated. For instance, the adsorption of Methylene Blue onto iron oxide magnetic nanoparticles has been shown to be pH-dependent, with the highest removal occurring at neutral pH. researchgate.net The process for this related compound was found to follow pseudo-second-order kinetics, suggesting that the rate-limiting step may be chemisorption. researchgate.net The equilibrium data for Methylene Blue on iron oxide fitted the Langmuir isotherm model well, indicating monolayer adsorption onto a surface with a finite number of identical sites. researchgate.net

In a study involving the simultaneous adsorption of lead(II) and Methylene Blue, the kinetics were also found to be rapid and well-described by a pseudo-second-order model. tandfonline.comresearchgate.net This suggests that chemical interactions play a significant role in the adsorption process. However, the equilibrium data deviated from simple Langmuir and Freundlich models, pointing to more complex interactions, possibly involving mutual interactions between the adsorbates in a binary system. tandfonline.comresearchgate.net While these findings pertain to a closely related compound, they suggest that the adsorption of this compound on metal oxides would likely involve complex surface interactions influenced by factors such as pH and the presence of other ions.

Adsorption on Carbonaceous Materials (e.g., Activated Carbon)

While specific research on the adsorption of this compound onto activated carbon is limited, extensive studies on its dimethyl-analogue, Methylene Blue, provide significant insights into the potential mechanisms. Activated carbon is a widely used adsorbent for dye removal due to its high surface area and porous structure.

Research on the adsorption of a similar amphiphilic phenothiazine drug, Thioridazine hydrochloride (THCl), on activated carbon demonstrated that the Langmuir isotherm model provided a better fit than the Freundlich model, suggesting monolayer adsorption. nih.gov The adsorption kinetics were relatively fast, with equilibrium being reached within 30 minutes. nih.gov The process was well-described by a pseudo-second-order kinetic model, indicating that the adsorption rate is likely controlled by chemical processes. nih.gov

In a study on the simultaneous adsorption of lead(II) and Methylene Blue using activated carbon derived from plantain peels, the adsorption was found to be dependent on initial pollutant concentration and pH. carta-evidence.orgowlstown.net The kinetic data for Methylene Blue was best fitted by the pseudo-second-order model. tandfonline.comresearchgate.net These studies collectively suggest that the adsorption of this compound on activated carbon would likely be an efficient process, characterized by rapid kinetics and monolayer adsorption, with the potential for complex interactions if other pollutants are present.

Surface Interactions and Binding Site Analysis

The interaction between cationic dyes like this compound and adsorbent surfaces is governed by a combination of forces. For Methylene Blue, spectroscopic analyses such as Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) have been employed to identify the functional groups involved in the adsorption process. Studies have indicated that groups such as C=O, -NH2, and P-O-H on the surface of microbial adsorbents are involved in the binding of Methylene Blue. nih.gov

The surface charge of the adsorbent plays a crucial role. At a pH above the point of zero charge of the adsorbent, the surface becomes negatively charged, promoting the electrostatic attraction of the cationic dye molecules. The adsorption of Methylene Blue on iron oxide magnetic nanoparticles was found to be pH-dependent, with the highest removal at pH 7. researchgate.net

The binding of phenothiazine dyes to surfaces can also be influenced by the presence of other molecules. For example, the adsorption of Thioridazine hydrochloride on activated carbon was reduced in the presence of a cationic surfactant (CTAB) due to charge repulsion, while a nonionic surfactant (TX-100) significantly increased adsorption. nih.gov This indicates that both electrostatic and hydrophobic interactions contribute to the binding mechanism. Therefore, it can be inferred that the binding of this compound to adsorbent surfaces is a multifaceted process involving electrostatic attraction to negatively charged binding sites and potential hydrophobic interactions.

Dyeing Mechanisms and Fixation in Polymeric Matrices

This compound is utilized as a cationic dye for coloring polymeric materials that are typically difficult to dye, such as polypropylene (B1209903).

Interaction with Polypropylene Fibers

Polypropylene (PP) fibers are challenging to dye using conventional methods due to their nonpolar, crystalline structure which lacks reactive sites for dye molecules. clockss.org However, novel dyeing methods have been developed to enhance the affinity of cationic dyes like this compound for PP fibers.

One such method involves the use of the colorless, reduced form of the cationic dye, known as the leuco form. clockss.org In this process, the cationic dye is reduced in a basic aqueous solution. This increases its permeability and affinity for the PP fibers, allowing it to be adsorbed onto the fiber matrix. researchgate.net The adsorbed leuco dye is then reoxidized, often with an oxidizing agent in acidic conditions, which fixes the colored cationic dye strongly onto the fibers. clockss.org

Research has shown that this compound iodide can be synthesized and used to dye polypropylene fabrics, yielding a blue color. clockss.org The size of the dialkylamino groups at the 3 and 7 positions of the phenothiazinium salt has been found to be a crucial factor in the dyeing ability, with the diethylamino groups being of a suitable size for effective dyeing of PP. clockss.org

Table 1: Dyeing of Polypropylene with this compound

Feature Description Reference
Polymer Polypropylene (PP) Fibers clockss.org
Dye This compound iodide clockss.org
Dyeing Method Utilization of the colorless reduced (leuco) form of the dye. clockss.org

| Mechanism | 1. Reduction of the cationic dye to its leuco form in a basic solution to enhance permeability and affinity for PP fibers. 2. Adsorption of the leuco dye onto the PP fibers. 3. Reoxidation of the leuco dye back to its colored cationic form, resulting in strong fixation on the fiber. | clockss.orgresearchgate.net | | Key Factor | The moderate size of the diethylamino groups is suitable for dyeing ability on polypropylene. | clockss.org |

Role of Mordants and Dye-Fiber Affinity

Mordants are substances used to fix a dye to a fiber, forming a coordination complex with the dye molecule which then attaches to the fiber. researchgate.net While the previously described leuco-dyeing method for polypropylene does not explicitly mention traditional mordants, the principle of enhancing dye-fiber affinity is central. clockss.org

In traditional dyeing, mordants are crucial, especially for natural dyes that have low affinity for textile fibers. nih.gov They can be classified as metallic mordants (e.g., alum) or bio-mordants derived from natural sources. researchgate.netekb.eg The mordant can be applied before, during, or after the dyeing process. ekb.eg

For synthetic fibers like polypropylene that lack functional groups for dye binding, surface modification can be employed to improve dyeability. mdpi.com For instance, surface fluorination of polypropylene can introduce polar functional groups and increase surface roughness, creating a negatively charged surface that can attract and bind cationic dyes like Methylene Blue through Coulombic attraction. mdpi.com

In the context of dyeing polypropylene with this compound, the enhancement of dye-fiber affinity is achieved through the chemical transformation of the dye to its leuco form, which has a higher affinity for the hydrophobic polypropylene, rather than through the use of a traditional mordant that chemically binds to both fiber and dye. clockss.org This innovative approach circumvents the need for fiber modification or traditional mordanting to achieve successful dyeing of this otherwise difficult-to-dye polymer.

Dye Permeability and Diffusion in Polymer Substrates

The study of the permeability and diffusion of this compound and its analogs, such as Methylene Blue (3,7-bis(dimethylamino)phenothiazin-5-ium chloride), in polymer substrates is crucial for applications ranging from wastewater treatment to advanced materials. The movement of these dye molecules through a polymer matrix is a complex process influenced by factors including the polymer's chemical structure, the dye's concentration, pH, and temperature.

Research on Methylene Blue (MB) provides significant insights into the diffusion behavior of this class of phenothiazine dyes. The diffusion process is often controlled by the interactions between the dye and the polymer, and the available free volume within the polymer structure. For instance, in studies involving Polyvinyl Alcohol (PVA) hydrogels, the diffusion coefficient of MB was found to be dependent on the loading of activated carbon within the hydrogel matrix; an increase in activated carbon content decreased the diffusion coefficient. researchgate.net Conversely, increasing pH and temperature generally leads to a higher swelling ratio and an increased diffusion coefficient. researchgate.net

The kinetics of dye transport into polymer films are often analyzed using various models to determine the rate-limiting step, which can be film diffusion or intraparticle diffusion. researchgate.net Common kinetic models applied to the adsorption of MB on polymer composites include the pseudo-first-order (PFO), pseudo-second-order (PSO), and intraparticle diffusion models. nih.govjwent.net The PSO model frequently provides the best fit for experimental data, suggesting that the adsorption process is likely chemisorption. nih.govjwent.net For example, the adsorption of MB onto a PVA/CMC/halloysite nanoclay membrane was well-described by the PSO model. nih.gov

The following table summarizes findings on the diffusion and kinetic parameters of Methylene Blue in various polymer systems.

Interactive Data Table: Diffusion and Kinetic Parameters of Methylene Blue in Polymer Systems

Polymer System Diffusion Coefficient (D) Kinetic Model(s) Key Findings Reference
Polyvinyl Alcohol/Activated Carbon (PVA/AC) Decreases with AC loading; Increases with pH and temperature Webber-Morris pH and AC loading are the most influential factors. researchgate.net
Nafion Rate is higher in natural water vs. deuterium-depleted water Diffusion-controlled Adsorption is controlled by diffusion within the layer of unwound polymer fibers. nih.gov
PVC/TOPO Plasticized Membrane 7.82 x 10⁻¹² cm²/s - The addition of a carrier (TOPO) creates paths that facilitate diffusion. aidic.it
PVA/CMC/Halloysite Nanoclay - Pseudo-second-order Adsorption is feasible, endothermic, and follows PSO kinetics. nih.gov
PVA/Chitosan Nanofiber - Pseudo-second-order The PSO model fits the experimental data very well (R² > 0.99). jwent.net

Electrochemical Deposition and Surface Electrografting

Electrochemical methods provide a versatile and controllable route for modifying electrode surfaces with phenothiazine-based films. The process typically involves the electrochemical oxidation of the monomer to form reactive species that subsequently polymerize or graft onto the electrode surface.

Formation of Modified Electrodes with Phenothiazine-5-ium Systems

The formation of modified electrodes using phenothiazin-5-ium systems is primarily achieved through electropolymerization. This process begins with the electrochemical oxidation of the phenothiazine monomer. For the parent compound, phenothiazine (PTZ), oxidation yields a reactive intermediate, phenothiazin-5-ium (PTZox), by losing two electrons and one proton. researchgate.net This highly reactive cationic species can then undergo further reactions.

In the case of substituted phenothiazines like Methylene Blue, electropolymerization can be initiated on various conductive surfaces, including stainless steel and fluorine-doped tin oxide (FTO) glass. nih.govpreprints.org The application of an electrical potential causes the monomer to oxidize, forming radical cations which then couple to form polymer chains that deposit onto the electrode surface. nih.gov The resulting polymer film, such as poly(methylene blue), retains electroactive properties and adheres to the substrate. preprints.org

The conditions of electropolymerization, such as pH and the presence of supporting electrolytes, significantly affect the properties of the resulting film. For instance, the electropolymerization of Methylene Blue on stainless steel was successfully achieved at a pH near 11 in the presence of sodium oxalate, leading to an electroactive polymer coating. preprints.org These modified electrodes can be used for various applications, including the electrochemical degradation of organic pollutants. nih.gov

Characterization of Grafted Layers

A comprehensive characterization of the grafted phenothiazine layers is essential to understand their structure, properties, and performance. A suite of analytical techniques is employed for this purpose.

Electrochemical Characterization: Cyclic Voltammetry (CV) is a fundamental technique used to study the electrochemical behavior of the modified electrode. It provides information on the redox processes of the grafted film, its stability, and the kinetics of electron transfer. The appearance of new redox peaks after polymerization confirms the successful modification of the electrode surface. researchgate.netpreprints.org

Spectroscopic Characterization:

UV-Visible (UV-Vis) Spectroscopy: This technique is used to monitor the polymerization process and characterize the optical properties of the film. The phenothiazine ring has a characteristic absorption in the visible region (around 630-680 nm), which gives it a distinct color. preprints.org Changes in the absorption spectra during electropolymerization can confirm the formation of the polymer. Spectroelectrochemistry, which combines UV-Vis spectroscopy with electrochemical measurements, allows for the study of color changes (electrochromism) during redox switching. preprints.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the chemical structure of the grafted polymer and confirm that polymerization has occurred without degrading the monomer units. It helps in identifying the functional groups present in the polymer film and can reveal the bonding mechanism between monomer units. mdpi.com

Microscopic and Structural Characterization:

Scanning Electron Microscopy (SEM): SEM provides information about the surface morphology and topography of the polymer film. It can reveal details about the film's uniformity, thickness, and porous structure. aidic.it

X-ray Diffraction (XRD): XRD is used to analyze the crystallinity of the deposited polymer layer. Most electropolymerized films, including those of phenothiazine derivatives, are amorphous. mdpi.com

Other Techniques:

Chromatographic Methods: Techniques like reversed-phase thin-layer chromatography can be used to characterize the parent phenothiazine compounds. nih.gov

Zeta Potential: This measurement provides information about the surface charge of the modified membrane, which is crucial for applications involving electrostatic interactions, such as dye rejection. mdpi.com

The table below summarizes the common techniques used for characterizing grafted phenothiazine layers.

Interactive Data Table: Techniques for Characterization of Grafted Phenothiazine Layers

Technique Information Provided Reference(s)
Cyclic Voltammetry (CV) Redox behavior, film stability, electron transfer kinetics. researchgate.netpreprints.org
UV-Visible Spectroscopy Optical properties, confirmation of polymerization, electrochromism. preprints.org
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical structure, functional groups, bonding. mdpi.com
Scanning Electron Microscopy (SEM) Surface morphology, topography, film thickness. aidic.it
X-ray Diffraction (XRD) Crystallinity and structural properties of the film. mdpi.com
Zeta Potential Surface charge of the modified material. mdpi.com
Reversed-Phase Chromatography Characterization of parent phenothiazine compounds. nih.gov

Advanced Chemical and Materials Science Applications of 3,7 Bis Diethylamino Phenothiazin 5 Ium

Applications in Analytical Chemistry

The distinct redox and spectral properties of 3,7-bis(diethylamino)phenothiazin-5-ium have led to its application in several analytical techniques, from classical wet chemistry to modern sensing technologies.

Use as Redox Indicators

While specific studies on this compound as a redox indicator are not extensively documented, its structural analog, Methylene (B1212753) Blue (3,7-bis(dimethylamino)phenothiazin-5-ium chloride), is a well-established redox indicator. news-medical.netmdpi.com The redox activity is centered on the reversible reduction of the colored phenothiazinium cation to its colorless, reduced form, Leuco-Methylene Blue. This transition occurs at a specific electrode potential, making it useful for visually determining the endpoint of redox titrations.

The redox potential of Methylene Blue is +0.11 mV, which allows it to act as an effective indicator in a variety of chemical reactions. news-medical.net Given the structural similarity, this compound is expected to exhibit comparable redox-indicating properties, with potential minor shifts in its redox potential due to the electronic effects of the diethylamino groups compared to the dimethylamino groups.

Table 1: Redox Properties of Methylene Blue (Analog of this compound)

PropertyValue
Redox Potential+0.11 mV
Oxidized Form ColorBlue
Reduced Form ColorColorless

This table presents data for Methylene Blue, a close structural analog of this compound.

Spectrophotometric Detection and Quantification Methods

The intense color of this compound allows for its use in spectrophotometric methods. While specific applications in the determination of other analytes are still emerging, the quantification of the dye itself is straightforward and has been demonstrated for its analog, Methylene Blue, using simple and accessible techniques like smartphone-based digital image colorimetry. researchgate.net This method relies on the correlation between the concentration of the dye and the intensity of the color in a digital image, offering a portable and low-cost alternative to traditional spectrophotometers. researchgate.net

Furthermore, the interaction of phenothiazine (B1677639) dyes with other molecules can lead to changes in their absorption spectra, a principle that can be exploited for the development of new spectrophotometric methods for various analytes. For instance, the complexation of metal ions can alter the dye's electronic structure and thus its color, a phenomenon that has been used for the spectrophotometric determination of cadmium (II) ions with other organic ligands. nih.gov

Potentiometric and Amperometric Sensing Applications

The electrochemical activity of phenothiazine dyes makes them suitable for incorporation into potentiometric and amperometric sensors. Methylene Blue has been utilized as a redox probe in electrochemical sensors due to its well-defined redox behavior. nih.gov For example, an electrochemical sensor for the determination of drug resistance in Escherichia coli has been developed using Methylene Blue. nih.gov The sensor measures the change in the electrochemical signal of the dye resulting from bacterial respiration. nih.gov

The development of ion-selective electrodes (ISEs) based on this compound could be a promising area of research. The cationic nature of the dye makes it a potential candidate for the recognition and quantification of specific anions.

Photocatalytic and Photoreactive Systems

This compound and its derivatives are potent photosensitizers, meaning they can absorb light and transfer the energy to other molecules, initiating photochemical reactions. This property is harnessed in the photodegradation of pollutants and is fundamentally linked to the generation of reactive oxygen species.

Photodegradation of Organic Pollutants (excluding toxicity pathways)

Phenothiazine dyes can act as photocatalysts for the degradation of various organic pollutants in water. mdpi.com The process generally involves the excitation of the dye molecule by light, followed by the generation of highly reactive species that attack and break down the pollutant molecules into simpler, less harmful substances. mdpi.com

Studies on Methylene Blue have shown its effective photodegradation using nanocomposite photocatalysts like CdS/NiS under UV irradiation. scirp.orgscilit.comscirp.org While these studies focus on the degradation of the dye itself, the underlying principles can be applied to systems where the dye acts as a sensitizer (B1316253) to degrade other organic compounds. For example, the photodegradation of Rhodamine B, another common dye pollutant, has been extensively studied using various photocatalysts, demonstrating the broad applicability of this technology. mdpi.com The efficiency of the degradation process is influenced by factors such as catalyst loading, pH, and the initial concentration of the pollutant. scirp.orgmdpi.com

Table 2: Factors Affecting the Photocatalytic Degradation of Organic Dyes

ParameterEffect on Degradation Efficiency
Catalyst LoadingIncreases to an optimal point, then decreases due to aggregation and light scattering. scirp.org
pHAffects the surface charge of the photocatalyst and the dye molecule, influencing adsorption and reaction rates. scirp.org
Initial Pollutant ConcentrationEfficiency generally decreases with increasing initial concentration due to the saturation of catalyst active sites. mdpi.com

This table summarizes general findings from studies on the photodegradation of organic dyes like Methylene Blue and Rhodamine B.

Mechanism of Reactive Oxygen Species Generation (Type I vs. Type II Photosensitization)

The photocatalytic activity of phenothiazine dyes is primarily mediated by the generation of reactive oxygen species (ROS) upon illumination. researchgate.net The photosensitization process can proceed through two main pathways, known as Type I and Type II mechanisms. nih.gov

In the Type I mechanism , the excited photosensitizer (in its triplet state) directly interacts with a substrate molecule, leading to electron or hydrogen atom transfer. This results in the formation of radical ions or neutral radicals, which can then react with molecular oxygen to produce superoxide (B77818) radicals (O₂•⁻) and other ROS. nih.gov

In the Type II mechanism , the excited photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). nih.gov Singlet oxygen is a powerful oxidizing agent that can readily react with and degrade organic molecules. nsf.gov

Phenothiazine derivatives, including Methylene Blue, are known to generate singlet oxygen with a relatively high quantum yield. researchgate.netresearchgate.netscielo.br The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of singlet oxygen production by a photosensitizer. For Methylene Blue in water, the singlet oxygen quantum yield is approximately 0.52. researchgate.net Studies on unsymmetrical 3,7-(N,N-disubstituted-amino)-phenothiazin-5-ium iodides have also been conducted to evaluate their singlet oxygen generating efficiencies. researchgate.net The balance between Type I and Type II pathways can be influenced by the concentration of the photosensitizer, the substrate, and oxygen, as well as the nature of the solvent. nih.gov

Table 3: Comparison of Type I and Type II Photosensitization

FeatureType I MechanismType II Mechanism
Initial Step Electron/hydrogen transfer from excited photosensitizer to substrate. nih.govEnergy transfer from excited photosensitizer to molecular oxygen. nih.gov
Primary ROS Superoxide radical (O₂•⁻), hydroxyl radical (•OH). nih.govSinglet oxygen (¹O₂). nih.gov
Key Reactants Photosensitizer, substrate, oxygen. nih.govPhotosensitizer, oxygen. nih.gov

Photosensitized Hydrogen Evolution Reactions

The phenothiazine core of this compound and its analogues serves as an effective photosensitizer for driving chemical reactions, including the production of hydrogen gas from water. In these systems, the dye absorbs light energy and initiates a series of electron transfer steps.

A notable example involves the use of the closely related compound, 3,7-bis(dimethylamino)phenothiazin-5-ium chloride (Methylene Blue), in conjunction with a CdS/NiS nanocomposite for photocatalytic hydrogen evolution from hydrazine (B178648) (N₂H₄·H₂O). core.ac.uk The process is initiated when the dye, acting as a photosensitizer, absorbs visible or UV light, promoting an electron to an excited state. This excited electron is then transferred to the conduction band of the semiconductor nanocomposite. The electron can then participate in the reduction of protons (or a hydrogen source like hydrazine) to produce hydrogen gas (H₂). core.ac.uk

The efficiency of this hydrogen evolution reaction (HER) can be evaluated electrochemically. For the CdS/NiS nanocomposite system sensitized by the Methylene Blue analogue, the Tafel slope, a key parameter for HER kinetics, was found to be 23.5 mV/dec under visible light and 42.5 mV/dec under UV light, indicating the viability of the photocatalytic process. core.ac.uk The fundamental mechanism relies on the dye's ability to absorb light and inject charge carriers into a catalytic system, which then drives the desired chemical transformation.

Integration in Optoelectronic Devices

The unique photophysical and electrochemical properties of the phenothiazine framework, characterized by its butterfly-shaped, electron-rich structure, make its derivatives highly suitable for integration into various organic optoelectronic devices. aensiweb.comnih.gov These molecules can be chemically modified to tune their energy levels, absorption spectra, and charge transport characteristics, making them versatile components in next-generation electronics. aensiweb.comfrontiersin.org

Phenothiazine derivatives, including structures similar to this compound, are employed as the primary light-harvesting component in Dye-Sensitized Solar Cells (DSSCs). aensiweb.comakjournals.com In a typical DSSC, the phenothiazine-based dye is anchored to the surface of a wide-bandgap semiconductor, commonly titanium dioxide (TiO₂).

The operational mechanism involves the following steps:

Light Absorption: The dye absorbs incident photons, promoting an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO).

Electron Injection: The excited electron is rapidly injected from the dye's LUMO into the conduction band of the TiO₂ semiconductor.

Charge Transport: The injected electrons travel through the semiconductor network to the external circuit, generating an electric current.

Dye Regeneration: The oxidized dye molecule is reduced back to its ground state by a redox mediator, typically an iodide/triiodide (I⁻/I₃⁻) couple in the electrolyte, completing the circuit.

Novel organic dyes based on the phenothiazine chromophore have been synthesized and have demonstrated promising solar-to-electric energy conversion efficiencies (η). akjournals.com Research has shown that DSSCs incorporating specific phenothiazine derivatives can achieve efficiencies of up to 5.5%, comparable to some standard ruthenium-based complex sensitizers under similar conditions. akjournals.com

Table 1: Performance of a Representative Phenothiazine-Based Dye-Sensitized Solar Cell

Dye System Efficiency (η)
Novel Phenothiazine (PTZ) Dye 5.5%
Reference Ru-complex (N3 dye) 6.2%

Data sourced from reference akjournals.com

The versatile electronic properties of phenothiazine derivatives make them excellent candidates for use in OLEDs and OFETs. aensiweb.comnih.gov Their strong electron-donating nature allows them to function effectively as hole-transporting materials or as part of the emissive layer in OLEDs. frontiersin.org

In OLED applications, phenothiazine units are often incorporated into larger molecular structures, such as donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) frameworks. mdpi.com These designs can lead to materials exhibiting Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially achieving 100% internal quantum efficiency. nih.gov For instance, a D-A-D triad (B1167595) molecule using phenothiazine as the donor and dibenzo[a,j]phenazine as the acceptor has been successfully used as an orange-TADF emitter in an OLED, reaching a high external quantum efficiency (EQE) of 16.8%. mdpi.com The twisted structure of these molecules facilitates efficient intramolecular charge transfer (ICT) and a small energy gap between the singlet and triplet states, which is crucial for TADF. mdpi.com

For Organic Field-Effect Transistors (OFETs), the charge carrier mobility of the material is a critical parameter. The ability to form ordered molecular packing and the inherent electronic properties of phenothiazine derivatives are being actively explored to create efficient semiconducting channels in OFETs. aensiweb.commdpi.com

Table 2: Example Performance of Phenothiazine-Derivative-Based OLEDs

Device Structure/Emitter Type Color Max. External Quantum Efficiency (EQE) Reference
Phenothiazine-dibenzo[a,j]phenazine-phenothiazine Triad (TADF) Orange 16.8% mdpi.com

Environmental Remediation Technologies

The cationic and chromophoric nature of this compound and its analogues makes them model compounds for studying environmental remediation techniques aimed at removing dyes from water. The focus here is on the chemical mechanisms of removal and degradation.

Adsorptive removal is a surface phenomenon where dye molecules are removed from a solution by accumulating on the surface of a solid adsorbent. For cationic dyes like the phenothiazinium ion, the primary mechanism is often electrostatic attraction to a negatively charged adsorbent surface. The pH of the solution is a critical factor; at a pH above the adsorbent's point of zero charge (pzc), the surface is negatively charged, promoting the adsorption of the positively charged dye cation. mdpi.commdpi.com

The process is typically analyzed using kinetic and isotherm models.

Adsorption Kinetics: These models describe the rate of adsorption. The pseudo-first-order model often suggests physisorption, while the pseudo-second-order model implies that chemisorption (involving valence forces through sharing or exchange of electrons) is the rate-limiting step. researchgate.nettandfonline.comicontrolpollution.com Many studies on the adsorption of the related Methylene Blue show the process is best described by the pseudo-second-order model, indicating a chemisorption mechanism. researchgate.nettandfonline.com

Adsorption Isotherms: These models describe the equilibrium state of adsorption. The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. aensiweb.comfrontiersin.org The Freundlich isotherm is an empirical model for multilayer adsorption on a heterogeneous surface. core.ac.ukaensiweb.com The adsorption of Methylene Blue frequently fits the Langmuir model well, suggesting monolayer coverage on the adsorbent surface. frontiersin.orgakjournals.commdpi.com

A wide variety of low-cost adsorbents have been studied for the removal of Methylene Blue, the dimethylamino analogue of the title compound.

Table 3: Adsorption Parameters for Methylene Blue (3,7-bis(dimethylamino)phenothiazin-5-ium) on Various Adsorbents

Adsorbent Max. Adsorption Capacity (q_max) (mg/g) Best Fit Isotherm Model Best Fit Kinetic Model Reference
Activated Carbon from Plantain Peels - Deviated from Langmuir/Freundlich Pseudo-Second-Order tandfonline.com
Activated Carbon from Cassava Stem 384.61 Langmuir Pseudo-Second-Order mdpi.com
Bone Charcoal 5.0 Langmuir Pseudo-Second-Order akjournals.com
Activated Carbon from Acacia nilotica -85.14 (as reported) Langmuir Pseudo-First-Order core.ac.uk

Advanced Oxidation Processes (AOPs) are designed to chemically degrade recalcitrant organic pollutants like phenothiazine dyes into simpler, less harmful compounds, often leading to complete mineralization (conversion to CO₂, H₂O, and inorganic ions). These methods rely on the in-situ generation of highly reactive oxidizing species, most commonly the hydroxyl radical (•OH).

Photocatalysis: In this process, a semiconductor photocatalyst (e.g., TiO₂, CdS) is irradiated with light of sufficient energy. core.ac.uk This generates an electron-hole pair (e⁻/h⁺). The holes can react with water or hydroxide (B78521) ions to form •OH radicals, while electrons can react with oxygen to form superoxide radicals (•O₂⁻), which also contribute to degradation. These radicals attack the aromatic rings and auxochromic groups of the this compound cation, leading to the cleavage of the molecule. core.ac.uk

Fenton and Photo-Fenton Processes: The classic Fenton reaction involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. nih.gov The reaction is: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻. The generated •OH radicals are powerful, non-selective oxidants that effectively degrade the dye structure. The photo-Fenton process enhances this by using UV-Vis light to photoreduce Fe³⁺ back to Fe²⁺, sustaining the catalytic cycle and generating additional radicals. acs.org

Hydrodynamic Cavitation: This method involves the formation, growth, and violent collapse of vapor-filled cavities (bubbles) in a liquid, induced by a local pressure drop. The collapse of these bubbles creates transient microscopic hot spots with extremely high temperatures ( >5000 K) and pressures ( >1000 atm). icontrolpollution.com These conditions lead to the thermal decomposition of the dye molecule and the pyrolytic cleavage of water molecules into •OH and H• radicals, which then aggressively degrade the pollutant. icontrolpollution.com Hybrid systems combining hydrodynamic cavitation with other AOPs, like plasma, have shown remarkable efficiency, achieving 97% degradation of similar dyes in minutes. icontrolpollution.com

Table 4: Degradation Efficiency of AOPs on Various Dyes

AOP Method Target Dye Degradation Efficiency Time Reference
Hydrodynamic Cavitation + Plasma Rhodamine B (5 mg/L) 97% 5 min icontrolpollution.com
Ozonation-Fenton Hybrid Indigo Carmine (50 mg/dm³) 100% 60 s nih.gov
Photocatalysis (TiO₂) Maprotiline ~100% 120 min acs.org

Degradation Kinetics and Reaction Pathway Elucidation

The degradation of this compound and its analogues, particularly the closely related 3,7-bis(dimethylamino)phenothiazin-5-ium (Methylene Blue), is a significant area of research, primarily driven by their environmental impact as dye pollutants. The elucidation of their degradation kinetics and reaction pathways is crucial for developing effective remediation strategies. While specific studies on the diethylamino derivative are limited, a substantial body of work on Methylene Blue provides a strong basis for understanding its degradation behavior, which is expected to be analogous.

The degradation of these phenothiazine dyes is most commonly studied through advanced oxidation processes (AOPs), which involve the generation of highly reactive hydroxyl radicals (•OH). These processes include photocatalysis, Fenton and photo-Fenton reactions, and ozonation.

Photocatalytic Degradation Kinetics

The photocatalytic degradation of phenothiazine dyes is frequently investigated using semiconductor photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO). The process generally follows pseudo-first-order kinetics with respect to the dye concentration, which can be described by the Langmuir-Hinshelwood model. ui.ac.id This model assumes that the reaction occurs on the surface of the catalyst.

A comparative study on the photocatalytic degradation of various synthetic dyes, including Methylene Blue, revealed that the degradation rate is influenced by the molecular structure of the dye. ui.ac.id The dealkylation process, specifically demethylation or de-ethylation, is a key step in the degradation pathway. ui.ac.id The rate of degradation is often diffusion-controlled, dependent on the interaction between the dye molecules and the hydroxyl radicals generated on the catalyst's surface. ui.ac.id

The efficiency of photocatalytic degradation is influenced by several factors, including the initial dye concentration, catalyst dosage, and the pH of the solution. For instance, in the photocatalytic degradation of Methylene Blue using a CdS/NiS nanocomposite, the rate of degradation was observed to be influenced by the catalyst loading and pH. scirp.org

Interactive Data Table: Factors Affecting Photocatalytic Degradation of a Phenothiazine Dye Analogue (Methylene Blue)

ParameterConditionObservationReference
Catalyst Loading Increasing catalyst amount up to an optimal pointIncreased degradation rate due to more available active sites. Beyond the optimum, turbidity can reduce light penetration. scirp.org
Initial Dye Concentration Increasing dye concentrationDecreased degradation rate as more dye molecules compete for the limited number of active sites and photons. scirp.org
pH Varying pH (acidic to alkaline)The degradation rate is pH-dependent, often showing higher efficiency in alkaline conditions due to the increased formation of hydroxyl radicals. For Methylene Blue, degradation is slower at very low (<4.02) and high (>9.5) pH. scirp.orgscirp.org

Reaction Pathway Elucidation

The degradation of this compound is expected to proceed through a series of steps involving the breakdown of the phenothiazine ring structure and the removal of the diethylamino groups. Based on studies of Methylene Blue, the primary initial step is the N-de-ethylation (or N-demethylation for Methylene Blue) of the auxochromic groups. ui.ac.id

This process leads to the formation of a series of N-de-ethylated intermediates. For example, the sequential removal of ethyl groups from this compound would likely produce intermediates such as 3-amino-7-(diethylamino)phenothiazin-5-ium and subsequently 3,7-diaminophenothiazin-5-ium (B1210492) (propidium).

Following de-ethylation, the central phenothiazine ring is susceptible to attack by hydroxyl radicals. This leads to the opening of the aromatic rings and the formation of smaller organic molecules. Further oxidation can lead to the mineralization of the dye into inorganic products like CO₂, H₂O, sulfate (B86663) (SO₄²⁻), and nitrate (B79036) (NO₃⁻) ions.

Studies using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) on Methylene Blue degradation have identified intermediates such as thionine (B1682319) (the demethylated product) and derivatives of benzene (B151609) sulphonic acid, which are subsequently broken down into carbon dioxide. journalirjpac.com

Interactive Data Table: Proposed Degradation Intermediates of Phenothiazine Dyes

Initial CompoundProposed Intermediate(s)Final ProductsAnalytical Technique(s)
3,7-bis(dimethylamino)phenothiazin-5-ium (Methylene Blue)Thionine, Azure A, Azure B, Azure C, Benzene sulphonic acid derivativesCO₂, H₂O, SO₄²⁻, NO₃⁻GC-MS, ESI-MS
This compoundAnalogous de-ethylated intermediatesCO₂, H₂O, SO₄²⁻, NO₃⁻(Inferred from Methylene Blue studies)

It is important to note that the exact reaction pathway and the distribution of intermediates can vary depending on the specific degradation method employed (e.g., photocatalyst used, oxidant type).

Future Research Directions and Uncharted Chemical Territories

Development of Novel Green Synthesis Protocols

The traditional synthesis of phenothiazine (B1677639) dyes often involves multi-step processes that utilize harsh reagents and organic solvents, leading to significant environmental concerns. A primary area for future research is the development of green and sustainable synthetic routes to 3,7-Bis(diethylamino)phenothiazin-5-ium. Current research on related phenothiazinium dyes suggests that most synthetic strategies rely on the nucleophilic substitution of a phenothiazinium precursor with the corresponding amine. researchgate.net

Future investigations should focus on alternative, eco-friendly methodologies. An emerging sustainable strategy is the electrochemical generation of the phenothiazin-5-ium cation from the direct oxidation of a phenothiazine precursor. researchgate.net This method, which can be performed in aqueous/organic solvent mixtures using simple carbon and steel electrodes, offers a pathway with high atom economy under mild, room-temperature conditions. researchgate.net The development of enzymatic or biocatalytic methods also represents a promising frontier for the green synthesis of this compound and its derivatives.

Table 1: Comparison of Synthetic Methodologies for Phenothiazine Dyes

Synthesis ApproachAdvantagesDisadvantagesFuture Research Direction
Traditional Chemical Synthesis Established and well-understood reaction pathways.Use of hazardous reagents and solvents, often low atom economy.Optimization to reduce waste and use greener solvents.
Electrochemical Synthesis High atom economy, mild reaction conditions, reduced waste. researchgate.netMay require specialized equipment and optimization of electrochemical parameters.Application to the specific synthesis of this compound and scaling up the process.
Biocatalytic/Enzymatic Synthesis High selectivity, biodegradable catalysts, environmentally benign.Enzymes may have limited stability and substrate scope.Identification and engineering of enzymes for the synthesis of phenothiazine scaffolds.

Rational Design of Derivatives for Enhanced Functionality

The substitution of the dimethylamino groups of Methylene (B1212753) Blue with diethylamino groups already represents a modification to the core structure, which can influence its physicochemical properties. The rational design of a broader range of derivatives of this compound is a critical area for future research to unlock its full potential. The synthesis of various 3,7-disubstituted-phenothiazin-5-ium iodides with different amino groups has been explored, indicating the feasibility of creating a library of analogues. ubc.ca

Future work should systematically investigate how modifications to the phenothiazine core or the N-alkyl chains impact properties such as:

Photophysical Properties: Tuning the absorption and emission wavelengths for specific applications in photodynamic therapy or as fluorescent probes.

Redox Potential: Adjusting the electrochemical properties for use in redox-based sensors or energy storage systems.

Solubility and Lipophilicity: Enhancing bioavailability and cellular uptake for biomedical applications by modifying the side chains.

Targeting Moieties: Introducing specific functional groups to direct the molecule to particular cells or organelles.

A review of 3,7-bis(dialkylamino)phenothiazin-5-ium derivatives has highlighted their potential in various biomedical applications, underscoring the importance of further synthetic exploration in this area. nih.gov

Advanced Spectroscopic Tools for In Situ Mechanistic Probes

A deep understanding of the reaction mechanisms of this compound is crucial for optimizing its performance in various applications. While standard spectroscopic techniques are used for routine characterization, the application of advanced spectroscopic tools for in situ mechanistic studies remains a largely unexplored field for this specific compound.

Future research should employ techniques such as:

Transient Absorption Spectroscopy: To probe the excited-state dynamics and identify reactive intermediates with femtosecond to microsecond time resolution.

Time-Resolved Fluorescence Spectroscopy: To investigate the kinetics of fluorescence decay and understand the influence of the molecular environment on its emissive properties.

In Situ Raman and Infrared Spectroscopy: To monitor vibrational changes during chemical or electrochemical reactions, providing real-time information on structural transformations.

Photoacoustic Imaging (PAI): This hybrid imaging modality, which has been used with Methylene Blue, could be explored for the in vivo tracking and mechanistic studies of this compound and its derivatives. nih.gov

These advanced techniques will be invaluable in elucidating the mechanisms of photosensitization, redox cycling, and interactions with biological targets.

Interdisciplinary Applications in Sensor Design and Energy Conversion

While Methylene Blue has found numerous applications in sensor technology and energy conversion, the potential of this compound in these interdisciplinary fields is yet to be systematically investigated. The diethyl groups may offer advantages in terms of solubility in different media or altered interaction with analytes and electrode materials.

Sensor Design: Future research should explore the development of optical and electrochemical sensors based on this compound. Its chromophoric and redox-active nature makes it a candidate for sensing:

Biomolecules: Such as nucleic acids, proteins, and specific enzymes.

Small Molecules and Ions: Including reactive oxygen species, metal ions, and pollutants.

Physical Parameters: Like pH and viscosity.

Energy Conversion: The phenothiazine core is an excellent electron donor, making its derivatives promising for applications in energy conversion and storage. Uncharted research directions include:

Dye-Sensitized Solar Cells (DSSCs): Investigating its performance as a photosensitizer.

Redox Flow Batteries: Exploring its potential as a redox-active component in anolytes or catholytes.

Photocatalysis: Utilizing its ability to generate reactive oxygen species for water purification or organic synthesis.

Computational Predictions for Structure-Function Relationships

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work, thereby saving time and resources. For this compound, a significant area for future research lies in the use of computational modeling to establish clear structure-function relationships. While basic computed properties are available, more in-depth theoretical studies are needed. nih.gov

Future computational investigations should focus on:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): To predict electronic structures, redox potentials, and UV-Vis absorption spectra of the parent compound and its derivatives.

Molecular Dynamics (MD) Simulations: To study its interaction with biological membranes, proteins, and nucleic acids, providing insights into its mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Studies: To build models that correlate structural features of a series of derivatives with their observed biological activity or functional properties.

These computational predictions can accelerate the rational design of new derivatives with tailored functionalities for specific applications.

Table 2: Compound Names Mentioned in the Article

IUPAC NameCommon/Trivial Name(s)
This compoundEthyl Methylene Blue
3,7-bis(dimethylamino)phenothiazin-5-iumMethylene Blue
3,7-bis(N,N-(2-hydroxyethyl)amino)phenothiazinium
Phenothiazine

Q & A

Q. How is 3,7-Bis(dimethylamino)phenothiazin-5-ium chloride synthesized for research applications?

The synthesis involves functionalizing phenothiazine with dimethylamino groups via alkylation or condensation reactions. Advanced derivatives are prepared by introducing substituents (e.g., peptides or amino acids) to enhance specificity. For example, Boc-protected intermediates are used to generate peptide-dye conjugates for photodynamic therapy . Electrochemical methods are also employed to synthesize nanocomposites for photocatalytic degradation studies .

Q. What analytical techniques are critical for characterizing the crystalline structure of 3,7-Bis(dimethylamino)phenothiazin-5-ium derivatives?

Single-crystal X-ray diffraction (SCXRD) is essential for determining space groups, unit cell parameters (e.g., a = 14.4 Å, b = 7.2 Å, c = 21.2 Å), and hydrogen-bonding networks. Crystallography Open Database (COD) entries provide validated structural data, with revisions ensuring accuracy . Diffraction patterns and R-factor values (<0.05) confirm purity and lattice stability.

Q. How is 3,7-Bis(dimethylamino)phenothiazin-5-ium chloride used as a model pollutant in photodegradation studies?

Researchers employ UV-Vis spectroscopy to monitor decolorization kinetics (e.g., pseudo-first-order rate constants). Composite catalysts like g-C₃N₄/I₂/TiO₂ reduce the bandgap energy (e.g., from 3.2 eV to 2.5 eV), enhancing visible-light absorption. Thermodynamic parameters (ΔH, ΔS) are derived from Arrhenius plots to assess activation energy and reaction spontaneity .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in photodegradation efficiency across studies using 3,7-Bis(dimethylamino)phenothiazin-5-ium chloride?

Variability arises from differences in catalyst surface area, light intensity, and dye concentration. Standardizing protocols (e.g., fixed catalyst loading of 1 g/L and initial dye concentration of 10 mg/L) minimizes inconsistencies. Kinetic models (e.g., Langmuir-Hinshelwood) differentiate adsorption-limited vs. reaction-limited mechanisms . Contradictions in quantum yield values (e.g., 0.2–0.5) are addressed by calibrating light sources and using actinometers .

Q. How do researchers optimize 3,7-Bis(dimethylamino)phenothiazin-5-ium chloride for targeted photodynamic therapy (PDT)?

Conjugating the dye with cell-penetrating peptides (e.g., octa-arginine) improves cellular uptake. Functionalized derivatives exhibit redshifted absorption (623–650 nm), enhancing tissue penetration. In vitro studies measure singlet oxygen quantum yields (ΦΔ ≈ 0.5) using SOSG probes, while in vivo models assess tumor regression rates under 660 nm irradiation .

Q. What factors explain variability in adsorption capacities of modified cellulose for 3,7-Bis(dimethylamino)phenothiazin-5-ium chloride?

Maximum adsorption capacities (Qₘₐₓ) range from 50–200 mg/g due to differences in cellulose acylation (e.g., degree of substitution = 0.2–0.8) and pore structure. Isotherm models (Freundlich vs. Langmuir) identify monolayer vs. multilayer adsorption. Thermodynamic studies (ΔG < 0) confirm spontaneity, while Arrhenius plots reveal activation energies (~40 kJ/mol) .

Q. How do electrochemical modifications enhance the biosensing performance of 3,7-Bis(dimethylamino)phenothiazin-5-ium chloride?

Electropolymerization on screen-printed electrodes (SPEs) with PAMAM-calix-dendrimers increases redox currents 5-fold. Carbon black and pillar[5]arene improve electron transfer kinetics, reducing detection limits for uric acid to 0.1 μM. Cyclic voltammetry (CV) confirms stable redox peaks at -0.3 V (vs. Ag/AgCl) .

Methodological Considerations

  • Photocatalysis: Use controlled light wavelengths (λ = 450–660 nm) and integrate scavengers (e.g., EDTA for h⁺) to elucidate degradation pathways .
  • Biomedical Studies: Validate dye localization via fluorescence microscopy and correlate with cytotoxicity assays (IC₅₀ values) .
  • Safety: Follow MSDS guidelines for handling (e.g., PPE, ventilation) and neutralize spills with activated charcoal .

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